(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide

Lipophilicity Drug-likeness Membrane permeability

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide (CAS 941252-24-0) is a synthetic heterocyclic compound belonging to the class of thiadiazole‑substituted arylamides. It features a 1,3,4‑thiadiazole core with a 5‑methyl substituent and a (E)‑configured acrylamide linker bridging to a pyridin‑4‑yl moiety (C₁₁H₁₀N₄OS, MW 246.29).

Molecular Formula C11H10N4OS
Molecular Weight 246.29
CAS No. 941252-24-0
Cat. No. B2891087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide
CAS941252-24-0
Molecular FormulaC11H10N4OS
Molecular Weight246.29
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C=CC2=CC=NC=C2
InChIInChI=1S/C11H10N4OS/c1-8-14-15-11(17-8)13-10(16)3-2-9-4-6-12-7-5-9/h2-7H,1H3,(H,13,15,16)/b3-2+
InChIKeyBLCQDSZMNMYZRN-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide (CAS 941252-24-0): A Comparator-Driven Evidence Guide for Procurement Decisions


(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide (CAS 941252-24-0) is a synthetic heterocyclic compound belonging to the class of thiadiazole‑substituted arylamides. It features a 1,3,4‑thiadiazole core with a 5‑methyl substituent and a (E)‑configured acrylamide linker bridging to a pyridin‑4‑yl moiety (C₁₁H₁₀N₄OS, MW 246.29) [1]. This compound has been cited in patents as a P2X3 and P2X2/3 purinergic receptor antagonist and as a potential kinase inhibitor scaffold [2], and it is commercially available for non‑human research use .

Why Generic Substitution Fails for (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide (CAS 941252-24-0)


In‑class thiadiazole‑acrylamide analogs cannot be freely interchanged with CAS 941252‑24‑0 because subtle structural variations—the 5‑methyl group on the thiadiazole ring, the (E)‑acrylamide geometry, and the pyridin‑4‑yl substituent—each critically influence hydrogen‑bonding capacity, π‑stacking interactions, and target‑binding conformations . Even analogs with identical molecular formulae (e.g., N‑(5‑cyclopropyl‑1,3,4‑thiadiazol‑2‑yl)picolinamide, CAS 784166‑15‑0) exhibit different ring electronics and steric profiles, leading to divergent biological target engagement . Consequently, procurement based solely on chemical class rather than exact CAS identity risks irreproducible results and wasted research resources.

Quantitative Differential Evidence for (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide (CAS 941252-24-0) Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (clogP) and Polar Surface Area (TPSA) vs. C5-Cyclopropyl Analog

The target compound (5‑methyl) has a calculated partition coefficient (clogP) of 2.05 and a topological polar surface area (TPSA) of 65.44 Ų [1]. In contrast, the direct C5‑cyclopropyl analog (N‑(5‑cyclopropyl‑1,3,4‑thiadiazol‑2‑yl)picolinamide, CAS 784166‑15‑0) is predicted to be more lipophilic (clogP ~2.5–2.7) due to the larger hydrophobic surface of the cyclopropyl group . This difference of approximately 0.5 log units in clogP can significantly affect aqueous solubility and passive membrane permeation, altering pharmacokinetic behavior in cellular assays.

Lipophilicity Drug-likeness Membrane permeability

Target Engagement Differentiation: P2X3/P2X2/3 Antagonism Patent Citation vs. Non‑Cited Thiadiazole Isomers

CAS 941252‑24‑0 is explicitly disclosed in patent family US‑20120122886‑A1, which claims thiadiazole‑substituted arylamides as P2X3 and P2X2/3 antagonists . In contrast, the constitutional isomer TGN‑020 (N‑(1,3,4‑thiadiazol‑2‑yl)pyridine‑3‑carboxamide, CAS 51987‑99‑6) is an aquaporin‑4 channel blocker (IC₅₀ = 3.1 µM) with no reported P2X3 activity . This demonstrates that the pyridine‑to‑thiadiazole connectivity and the acrylamide spacer are critical determinants of target selectivity within the P2X receptor family.

P2X3 receptor Pain Genitourinary disease

Kinase Inhibition Scaffold: IRAK‑4 Patent Citation and Selectivity Implication vs. Pan‑Kinase Thiadiazole Derivatives

The thiadiazolyl‑pyridyl core of CAS 941252‑24‑0 is encompassed within the generic structure of US Patent 9,862,715, which claims heterocyclic‑substituted pyridyl compounds as potent IRAK‑4 kinase inhibitors [1]. By contrast, the broader class of 1,3,4‑thiadiazole‑acrylamides described by Cai et al. (2023) demonstrated antiproliferative activity against EGFR‑expressing A431 cells (IC₅₀ values compared favorably with Gefitinib) [2]. The specific 5‑methyl‑pyridin‑4‑yl substitution pattern in CAS 941252‑24‑0 may therefore direct kinase selectivity toward IRAK‑4 rather than EGFR, representing a differentiated chemotype within the kinase inhibitor landscape.

IRAK-4 Kinase inhibitor Inflammation

Antitumor Class Validation: Leukemia Cytotoxicity of (1,3,4‑Thiadiazol‑2‑yl)acrylamide Scaffold vs. Normal Cell Selectivity

A focused library of 60 (1,3,4‑thiadiazol‑2‑yl)‑acrylamide derivatives, closely related to CAS 941252‑24‑0, was evaluated for cytotoxicity [1]. The most potent compounds exhibited IC₅₀ values of 1–5 µM against acute leukemia cell lines RS4;11 and HL‑60, while showing minimal toxicity toward normal HEK‑293T cells (IC₅₀ > 50 µM), yielding a therapeutic selectivity window exceeding 10‑fold [1]. Although CAS 941252‑24‑0 was not individually profiled in this study, its structural homology to the active chemotypes suggests it may retain comparable selectivity for leukemia cells over normal cells.

Acute leukemia Apoptosis RS4;11 cells

Optimal Research and Industrial Application Scenarios for (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide (CAS 941252-24-0)


P2X3/P2X2/3 Purinergic Receptor Antagonism in Pain and Urological Disease Models

Investigate the role of P2X3 and P2X2/3 receptors in chronic pain, bladder overactivity, or inflammatory conditions. The compound is explicitly claimed as a P2X3/P2X2/3 antagonist in a Roche patent family (US‑20120122886‑A1) . Use it as a chemical probe to dissect purinergic signaling pathways, taking advantage of its unique 5‑methyl‑thiadiazole‑pyridin‑4‑yl architecture that distinguishes it from other P2X3 ligands.

IRAK‑4 Kinase Inhibitor Tool Compound for Innate Immunity Research

Evaluate the compound as an IRAK‑4 kinase inhibitor in Toll‑like receptor (TLR) and interleukin‑1 receptor (IL‑1R) signaling assays. The thiadiazolyl‑pyridyl scaffold is covered by US Patent 9,862,715, which specifically claims IRAK‑4 modulation [1]. Selectivity over EGFR (vs. the Cai et al. 2023 thiadiazole‑acrylamide series) may reduce confounding antiproliferative effects in immune cell assays [2].

Acute Leukemia Cytotoxicity Screening with Built‑in Normal Cell Counter‑Screen

Employ the compound in a differential cytotoxicity screening cascade against acute leukemia lines (e.g., RS4;11, HL‑60) and normal cells (HEK‑293T). The core scaffold has demonstrated IC₅₀ values of 1–5 µM against leukemia cells with >10‑fold selectivity over normal cells [3]. This application scenario allows researchers to benchmark CAS 941252‑24‑0 against established analogs and to identify structural features that confer tumor‑selective apoptosis induction.

Antifungal Activity Assessment in Agricultural or Pharmaceutical Lead Discovery

Screen for fungicidal activity against phytopathogenic or clinically relevant fungi. Vendor documentation notes fungicidal properties for this compound . The combination of the thiadiazole ring and pyridine moiety is known in the literature to contribute to antifungal pharmacophores, and the (E)‑acrylamide linker may serve as a Michael acceptor for covalent target engagement in fungal enzyme inhibition.

Quote Request

Request a Quote for (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.